molecular formula C14H14ClN3O3S B1206986 Metipamide CAS No. 85683-41-6

Metipamide

Cat. No.: B1206986
CAS No.: 85683-41-6
M. Wt: 339.8 g/mol
InChI Key: QWNNFYQUBPILCG-UHFFFAOYSA-N
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Description

Metipamide is a diuretic compound with a hypotensive effect, primarily used to manage hypertension. It belongs to the class of sulfamoylbenzoic acid derivatives and has the molecular formula C14H14ClN3O3S. This compound is known for its ability to reduce blood pressure by promoting the excretion of sodium and water from the body .

Scientific Research Applications

Metipamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of metipamide typically involves the reaction of 4-chloro-3-sulfamoylbenzoic acid with 2-amino-5-chloropyridine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride, which facilitates the formation of the amide bond. The reaction mixture is then heated to reflux, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Metipamide undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction of this compound can lead to the formation of amines.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

Mechanism of Action

Metipamide exerts its effects by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron. This inhibition reduces sodium reabsorption, leading to increased excretion of sodium and water, which in turn lowers blood pressure. The molecular targets include the sodium-chloride symporter and associated ion channels. The pathways involved are primarily related to renal ion transport and fluid balance .

Comparison with Similar Compounds

Similar Compounds

    Hydrochlorothiazide: Another diuretic used to treat hypertension.

    Furosemide: A loop diuretic with a similar mechanism of action but different site of action.

    Chlorthalidone: A thiazide-like diuretic with a longer duration of action.

Uniqueness

Metipamide is unique in its specific inhibition of the sodium-chloride symporter in the distal convoluted tubule, which provides a targeted approach to reducing blood pressure with potentially fewer side effects compared to other diuretics .

Properties

CAS No.

85683-41-6

Molecular Formula

C14H14ClN3O3S

Molecular Weight

339.8 g/mol

IUPAC Name

2-chloro-5-[(N-methylanilino)carbamoyl]benzenesulfonamide

InChI

InChI=1S/C14H14ClN3O3S/c1-18(11-5-3-2-4-6-11)17-14(19)10-7-8-12(15)13(9-10)22(16,20)21/h2-9H,1H3,(H,17,19)(H2,16,20,21)

InChI Key

QWNNFYQUBPILCG-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N

Canonical SMILES

CN(C1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N

85683-41-6

Synonyms

metipamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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